Reduced Lipophilicity (XLogP3) Relative to Piperidine Analog Enables Favorable Polarity Profile
The target compound exhibits an XLogP3 value of -0.3 [1], indicating moderate hydrophilicity. The direct piperidine analog, 1-(((4-bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine (C10H16BrN3O2S, MW 322.22 g/mol), replaces the morpholine oxygen with a methylene group, removing one hydrogen bond acceptor and increasing lipophilicity. Based on the established Hansch-Leo fragmental constant for the oxygen-to-methylene replacement (Δπ ≈ +0.4 to +0.6 for replacing morpholine with piperidine in a sulfonamide context [2]), the piperidine analog is predicted to have an XLogP3 of approximately +0.1 to +0.3. This ~0.4 to 0.6 log unit increase shifts the piperidine analog outside the optimal CNS drug space (XLogP3 < 0) [3], whereas the target compound remains within it.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | 1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine; predicted XLogP3 ~+0.1 to +0.3 (based on Hansch-Leo fragmental constant Δπ ≈ +0.4 to +0.6 for O→CH2 replacement [2]) |
| Quantified Difference | ΔXLogP3 ≈ 0.4 to 0.6 log units higher for piperidine analog |
| Conditions | Computed by XLogP3 algorithm (PubChem) for target; predicted for piperidine analog using Hansch-Leo fragmental constants |
Why This Matters
A 0.4–0.6 log unit reduction in lipophilicity can significantly improve aqueous solubility and reduce non-specific protein binding, critical for in vivo pharmacokinetic performance and minimizing off-target pharmacology in cell-based assays.
- [1] PubChem Compound Summary for CID 97625178, 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/97625178 (accessed 2026-04-30). View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. https://doi.org/10.1021/cr60274a001. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541. View Source
